![molecular formula C18H13F3N2O2S B2848590 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 325981-22-4](/img/structure/B2848590.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
“N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial Activity
Thiazoles are known for their antibacterial properties. They can be used in the development of new antibacterial drugs .
Antifungal Activity
Similar to their antibacterial properties, thiazoles also exhibit antifungal activities, making them useful in the creation of antifungal medications .
Anti-inflammatory Activity
Thiazoles have been found to possess anti-inflammatory properties, which could be harnessed for the treatment of various inflammatory diseases .
Antitumor and Cytotoxic Activity
Some thiazole derivatives have shown potent effects on prostate cancer . This suggests potential applications in the development of new antitumor or cytotoxic drugs.
Antidiabetic Activity
Thiazoles have been associated with antidiabetic activities, indicating potential use in the management and treatment of diabetes .
Antioxidant Activity
Certain thiazole derivatives have demonstrated antioxidant activity, which could be beneficial in the development of drugs for conditions related to oxidative stress .
Future Directions
The development of new compounds related to the thiazole scaffold is an active area of research due to their wide range of biological activities . Future research could focus on the synthesis and evaluation of “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide” and its derivatives for potential biological activities. Further studies could also explore its mechanism of action and potential applications in medicine.
properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c1-25-14-7-5-11(6-8-14)15-10-26-17(22-15)23-16(24)12-3-2-4-13(9-12)18(19,20)21/h2-10H,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAZEYNZZJVYML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
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